9H-3,9'-Bicarbazole

Description

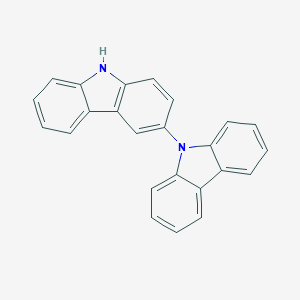

Structure

3D Structure

Properties

IUPAC Name |

3-carbazol-9-yl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJJVSJWFYYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530853 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18628-07-4 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9'-Bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Properties of 9H-3,9'-Bicarbazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and multifaceted properties of 9H-3,9'-Bicarbazole, a prominent heterocyclic aromatic compound. Possessing a unique structure of two carbazole units linked between a nitrogen atom of one unit and the C3 position of the other, this molecule has garnered significant attention for its applications in materials science and optoelectronics. This document outlines the primary synthetic methodologies, including Ullmann and Suzuki-Miyaura couplings, and presents a thorough examination of its physical, chemical, photophysical, and electrochemical characteristics. Detailed experimental protocols and data are provided to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

9H-3,9'-Bicarbazole (CAS No: 18628-07-4) is an aromatic organic compound with the chemical formula C₂₄H₁₆N₂.[1] Its rigid and planar structure, combined with its electron-rich nature, imparts favorable electronic and photophysical properties. These characteristics have made it a crucial building block in the development of advanced organic materials. Notably, 9H-3,9'-Bicarbazole and its derivatives are extensively utilized as host materials in Organic Light-Emitting Diodes (OLEDs), hole-transporting materials in perovskite solar cells, and as fluorescent sensors.[1] Its excellent thermal stability and high triplet energy also contribute to the performance and longevity of optoelectronic devices.[1] This guide aims to provide a comprehensive understanding of the synthesis and fundamental properties of this versatile molecule.

Synthesis of 9H-3,9'-Bicarbazole

The synthesis of 9H-3,9'-Bicarbazole can be achieved through several strategic coupling reactions. The most prevalent methods are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction, which offer reliable routes to this bicarbazole system.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of carbon-nitrogen bonds.[2] In the context of 9H-3,9'-Bicarbazole synthesis, this reaction typically involves the copper-catalyzed coupling of 9H-carbazole with a 3-halogenated carbazole derivative, most commonly 3-bromocarbazole.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the synthesis of 9H-3,9'-Bicarbazole, this reaction can be adapted to form the C-N bond between a carbazole boronic acid or ester derivative and a halogenated carbazole, or more commonly, between 9H-carbazole and 3-bromocarbazole in the presence of a palladium catalyst and a suitable base.[3]

Experimental Protocols

General Experimental Workflow

The synthesis of 9H-3,9'-Bicarbazole, whether via Ullmann or Suzuki coupling, follows a general experimental workflow.

Detailed Protocol for Ullmann Condensation

This protocol is a representative procedure for the synthesis of 9H-3,9'-Bicarbazole via an Ullmann-type reaction.

Materials:

-

9H-Carbazole

-

3-Bromocarbazole[4]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

1,10-Phenanthroline (optional ligand)

-

o-Dichlorobenzene (solvent)

Procedure:

-

To a flame-dried Schlenk flask, add 9H-carbazole (1.0 eq.), 3-bromocarbazole (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.). If using a ligand, add 1,10-phenanthroline (0.2 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous o-dichlorobenzene via syringe.

-

Heat the reaction mixture to 180 °C and stir vigorously for 24-48 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9H-3,9'-Bicarbazole as a white solid.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for a palladium-catalyzed N-arylation.

Materials:

-

9H-Carbazole

-

3-Bromocarbazole[4]

-

Palladium(II) acetate (Pd(OAc)₂)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

In a dry Schlenk flask, combine 9H-carbazole (1.2 eq.), 3-bromocarbazole (1.0 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.[3]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 9H-3,9'-Bicarbazole.

Properties of 9H-3,9'-Bicarbazole

Physical and Chemical Properties

The physical and chemical properties of 9H-3,9'-Bicarbazole are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆N₂ | [1] |

| Molecular Weight | 332.4 g/mol | [1] |

| CAS Number | 18628-07-4 | [1] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 212-215 °C | |

| Boiling Point | 598.8 ± 32.0 °C at 760 mmHg | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in other organic solvents; insoluble in water. |

Photophysical Properties

| Property | Value (for derivatives) | Reference |

| Absorption Maxima (λabs) | Typically in the UV region (e.g., ~350 nm for carbazole) | [7] |

| Emission Maxima (λem) | Blue to green region, dependent on substitution | [8] |

| Photoluminescence Quantum Yield (ΦPL) | Can be very high (up to 99% in doped films for some derivatives) | [8] |

Electrochemical Properties

The electrochemical properties, particularly the HOMO and LUMO energy levels, are crucial for determining the suitability of 9H-3,9'-Bicarbazole and its derivatives in electronic devices. These are typically determined by cyclic voltammetry.

| Property | Value (for a representative derivative) | Reference |

| HOMO Level | -5.70 eV for 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole | [1] |

| LUMO Level | -1.70 eV for 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole | [1] |

| Energy Gap (Eg) | ~4.0 eV | [1] |

Applications in Organic Electronics

9H-3,9'-Bicarbazole and its derivatives are extensively used as host materials in thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs. In these devices, the bicarbazole host facilitates efficient energy transfer to a guest emitter molecule.

The high triplet energy of the bicarbazole host ensures that the triplet excitons of the guest emitter are confined, preventing back-energy transfer and leading to high device efficiency.[1]

Conclusion

9H-3,9'-Bicarbazole is a molecule of significant interest with a rich chemistry and a broad range of applications, particularly in the field of organic electronics. Its synthesis is well-established through robust methods like the Ullmann and Suzuki-Miyaura couplings. The favorable photophysical and electrochemical properties of its core structure, which can be further tuned through derivatization, make it an indispensable component in the design of high-performance OLEDs and other optoelectronic devices. This guide provides a foundational understanding for researchers and professionals working with this important class of organic materials.

References

- 1. Buy 9H-3,9'-Bicarbazole | 18628-07-4 [smolecule.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. rsc.org [rsc.org]

- 6. 9H-3,9'-Bicarbazole | 18628-07-4 [sigmaaldrich.com]

- 7. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

- 8. chemrxiv.org [chemrxiv.org]

The Photophysical Landscape of Bicarbazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of carbazole dimers, with a specific focus on derivatives of the 3,3'-bicarbazole core. Due to a lack of extensive, publicly available experimental data on the parent 9H-3,9'-Bicarbazole, this document leverages data from closely related and structurally similar derivatives to provide a robust framework for understanding its anticipated photophysical behavior. This guide details the synthesis, photophysical parameters, and the experimental protocols for their determination, serving as a valuable resource for researchers engaged in the design and application of novel carbazole-based functional materials for optoelectronic and biological applications.

Introduction

Carbazole-based materials have garnered significant attention in the fields of materials science and drug development due to their unique electronic and photophysical properties. The carbazole moiety, a rigid and electron-rich aromatic structure, imparts excellent thermal stability, high hole-transporting mobility, and strong luminescence to molecules in which it is incorporated. The dimerization of carbazole units to form bicarbazoles extends the π-conjugation, leading to tunable photophysical properties that are highly sensitive to the linkage position and substitution patterns.

Among the various bicarbazole isomers, the 3,3'-bicarbazole scaffold is a key building block for a wide range of functional organic materials. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for biological imaging. The photophysical characteristics of these molecules, such as their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are critical determinants of their performance in these applications. This guide provides a detailed examination of these properties, drawing from published data on representative 3,3'-bicarbazole derivatives.

Synthesis of the Bicarbazole Core

The synthesis of bicarbazole derivatives often involves coupling reactions to link two carbazole units. A common and effective method for the synthesis of 3,3'-bicarbazole derivatives is the Ullmann coupling reaction. This reaction typically involves the copper-catalyzed coupling of 3-iodo-9-alkyl-9H-carbazole precursors.

A plausible synthetic pathway for a substituted 3,3'-bicarbazole is outlined below:

Photophysical Properties of a Representative 3,3'-Bicarbazole Derivative

The following tables summarize the photophysical data for a representative 3,3'-bicarbazole derivative, 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh), in chloroform solution and as a thin film. This data is sourced from a study on host molecules for solution-processed phosphorescent OLEDs[1].

Table 1: Photophysical Properties of BCz-nBuPh in Chloroform Solution [1]

| Parameter | Value |

| Absorption Maximum (λabs) | 295 nm, 339 nm |

| Emission Maximum (λem) | 384 nm |

| Photoluminescence Quantum Yield (ΦPL) | Not Reported |

| Fluorescence Lifetime (τf) | Not Reported |

Table 2: Photophysical Properties of BCz-nBuPh as a Thin Film [1]

| Parameter | Value |

| Absorption Maximum (λabs) | 295 nm, 339 nm |

| Emission Maximum (λem) | 384 nm, 450 nm (shoulder) |

| Photoluminescence Quantum Yield (ΦPL) | Not Reported |

| Fluorescence Lifetime (τf) | Not Reported |

The appearance of a shoulder at 450 nm in the emission spectrum of the thin film is attributed to molecular aggregation[1].

Experimental Protocols

The characterization of the photophysical properties of bicarbazole derivatives involves a suite of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

-

Methodology:

-

Prepare a dilute solution of the bicarbazole derivative in a suitable UV-transparent solvent (e.g., chloroform, THF, or cyclohexane).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250 nm to 500 nm.

-

The wavelength(s) of maximum absorbance are identified as λabs.

-

The molar extinction coefficient can be calculated using the Beer-Lambert law if the concentration and path length are known.

-

Photoluminescence (Fluorescence) Spectroscopy

-

Objective: To determine the emission maximum (λem).

-

Methodology:

-

Excite the sample (either in solution or as a thin film) at its absorption maximum (λabs) using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity is identified as λem.

-

Fluorescence Quantum Yield (ΦPL) Measurement

-

Objective: To determine the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent is used.

-

The absorbance of both the sample and the standard solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects.

-

The integrated fluorescence intensity of both the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield of the sample is calculated using the following equation: ΦPL,sample = ΦPL,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τf) Measurement

-

Objective: To determine the average time the molecule spends in the excited state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser).

-

A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).

-

Logical Relationships in Photophysical Processes

The photophysical processes occurring in a molecule like a bicarbazole derivative upon photoexcitation can be visualized as a series of competing decay pathways from the excited singlet state (S₁).

References

Electrochemical Characterization of 9H-3,9'-Bicarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electrochemical characterization of 9H-3,9'-Bicarbazole and its derivatives. Bicarbazole compounds are of significant interest in the fields of organic electronics, photovoltaics, and sensor technology due to their excellent charge transport properties, thermal stability, and tunable electronic structures.[1] Understanding the electrochemical behavior of these molecules is crucial for the design and optimization of novel materials and devices.

Core Electrochemical Properties

The electrochemical properties of bicarbazole derivatives are characterized by reversible oxidation and reduction processes, indicating their potential for stable charge transport applications.[2] The carbazole moiety acts as a robust electron-donating unit, and the electrochemical behavior can be finely tuned by introducing various substituents. The oxidation of the carbazole nitrogen atom leads to the formation of a radical cation, the stability of which is a key determinant of the material's performance in electronic devices. For carbazoles that are not substituted at the 3 and 6 positions, oxidation can lead to dimerization or polymerization.[3]

Quantitative Electrochemical Data

The following table summarizes the key electrochemical and photophysical parameters for a representative bicarbazole derivative, 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh). These values are critical for predicting the material's behavior in an electronic device and for designing efficient device architectures.

| Parameter | Value | Method | Reference |

| Oxidation Potential (Eox) | 1.10 V (vs. Ag/AgCl) | Cyclic Voltammetry | [3] |

| Highest Occupied Molecular Orbital (HOMO) | -5.43 eV | Cyclic Voltammetry | [4] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.71 eV | Cyclic Voltammetry & Optical Spectroscopy | [4] |

| Energy Gap (Eg) | 2.72 eV | Calculated (LUMO - HOMO) | [4] |

Note: Electrochemical potentials and derived energy levels can vary based on experimental conditions such as solvent, electrolyte, and reference electrode.

Experimental Protocols

The primary technique for investigating the electrochemical properties of bicarbazole derivatives is cyclic voltammetry (CV).

Cyclic Voltammetry (CV) Protocol

Objective: To determine the oxidation and reduction potentials of the bicarbazole compound and to estimate the HOMO and LUMO energy levels.

Instrumentation:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

Materials:

-

Working Electrode: Glassy Carbon Electrode[5]

-

Counter Electrode: Platinum Wire[5]

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in 3 M NaCl[5]

-

Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)[5]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium tetrafluoroborate (Bu4NBF4)[2][5]

-

Analyte: 9H-3,9'-Bicarbazole derivative at a concentration of approximately 1 mM.[6]

-

Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) couple for calibration.[6]

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, followed by sonication in an appropriate solvent to ensure a clean and reproducible surface.

-

Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Blank Scan: Assemble the three-electrode cell with the electrolyte solution and run a cyclic voltammogram to establish the potential window and check for any impurities.

-

Analyte Measurement: Add the bicarbazole analyte to the cell and record the cyclic voltammogram. The potential is typically scanned from an initial potential where no faradaic current is observed to a potential sufficiently positive to observe the oxidation peak(s), and then the scan is reversed. A typical scan rate is 50-200 mV/s.[5][6]

-

Internal Standard Calibration: After recording the voltammogram of the analyte, add ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc+ redox couple is used as an internal reference to calibrate the measured potentials.[6]

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) from the cyclic voltammogram of the analyte.

-

Calculate the HOMO energy level using the following empirical formula[6]: EHOMO = -[Eox(onset) vs Fc/Fc+ + 4.8] eV

-

The LUMO energy level can be estimated from the onset of the reduction potential (if observed) or calculated by adding the optical band gap (Eg), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level[6]: ELUMO = EHOMO + Eg

-

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the electrochemical characterization of bicarbazole derivatives using cyclic voltammetry.

Proposed Electrochemical Oxidation Pathway

Caption: Simplified representation of the stepwise electrochemical oxidation of a bicarbazole molecule.

References

In-Depth Technical Guide to 3,9'-Bicarbazole (CAS No. 18628-07-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9'-Bicarbazole, identified by the CAS number 18628-07-4, is a carbazole derivative that has garnered significant interest in the field of organic electronics. Its unique molecular structure, consisting of two carbazole units linked at the 3 and 9' positions, imparts favorable photophysical and thermal properties, making it a promising material for various applications, particularly in the development of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the available experimental data for 3,9'-Bicarbazole, including its physicochemical properties, spectroscopic data, thermal stability, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of 3,9'-Bicarbazole are summarized in the table below. These properties are crucial for its application in device fabrication and for understanding its behavior in different environments.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆N₂ | |

| Molecular Weight | 332.4 g/mol | |

| Appearance | Solid | |

| Purity | >97% | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 3,9'-Bicarbazole. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectral data with peak assignments for 3,9'-Bicarbazole were not explicitly found in the search results, the general spectral regions for carbazole derivatives can be inferred. A detailed analysis would be required to assign specific peaks to the 3,9'-Bicarbazole structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for 3,9'-Bicarbazole are expected to be consistent with the carbazole functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3450 | N-H Stretching | Carbazole N-H |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 1600-1585 | C=C Stretching | Aromatic Ring |

| 1500-1400 | C=C Stretching | Aromatic Ring |

| ~1390 | N-H Bending | Carbazole N-H |

| 1250-1000 | C-H In-plane Bending | Aromatic C-H |

Note: The exact peak positions may vary slightly depending on the sample preparation and measurement conditions.

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis absorption and photoluminescence spectroscopy are critical for understanding the electronic properties of 3,9'-Bicarbazole, which are fundamental to its application in OLEDs. The absorption spectrum of carbazole derivatives typically shows two main absorption bands.[1]

| Spectroscopy | Wavelength (nm) | Transition | Solvent |

| UV-Vis Absorption | ~292, ~322 | π-π* | Ethanol |

| Photoluminescence | ~359.5 | Emission | Ethanol |

Thermal Analysis

The thermal stability of materials used in electronic devices is a critical parameter. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of 3,9'-Bicarbazole. While specific TGA/DSC curves for 3,9'-Bicarbazole were not found, carbazole derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 300°C.[2]

| Analysis | Parameter | Observation |

| TGA | Decomposition Temperature (Td) | Generally high for carbazole derivatives. |

| DSC | Glass Transition Temperature (Tg) | Important for morphological stability in thin films. |

Experimental Protocols

Synthesis of 3,9'-Bicarbazole via Ullmann Condensation

The most common method for the synthesis of 3,9'-Bicarbazole is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[3][4] The following is a generalized experimental protocol based on typical Ullmann reaction conditions.

Materials:

-

3-Bromocarbazole

-

Carbazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

1,10-Phenanthroline (or other suitable ligand)

-

High-boiling point polar solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add 3-bromocarbazole (1.0 eq), carbazole (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Seal the flask and purge with an inert gas for 15-20 minutes to remove any oxygen.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir vigorously for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3,9'-Bicarbazole.

Diagram of the Ullmann Condensation Workflow:

Caption: Workflow for the synthesis of 3,9'-Bicarbazole.

Signaling Pathways and Logical Relationships

As 3,9'-Bicarbazole is a material primarily used in organic electronics, the concept of biological signaling pathways is not applicable. However, the logical relationship in its primary application, OLEDs, can be visualized.

Diagram of Charge Transport in an OLED:

Caption: Charge transport and emission in an OLED.

Conclusion

3,9'-Bicarbazole is a valuable building block for advanced organic electronic materials. This guide has summarized the key experimental data available for this compound, providing a foundation for researchers and scientists working in this area. Further detailed experimental characterization, particularly quantitative analysis of its solubility in various organic solvents and comprehensive NMR spectral assignments, would be beneficial for the broader scientific community. The provided synthesis protocol offers a starting point for the laboratory-scale production of this promising material.

References

- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 9H-3,9'-Bicarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

9H-3,9'-Bicarbazole, a promising organic semiconductor, has garnered significant attention for its applications in optoelectronic devices, particularly as a hole transport material in Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, consisting of two carbazole moieties linked at the 3 and 9' positions, imparts favorable electronic and thermal properties. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental and computational data for 9H-3,9'-Bicarbazole. Due to the limited availability of direct experimental data for 9H-3,9'-Bicarbazole, this guide incorporates data from closely related bicarbazole derivatives to provide a thorough understanding of its expected properties.

Molecular Structure and Identification

9H-3,9'-Bicarbazole is an aromatic heterocyclic compound with the chemical formula C₂₄H₁₆N₂.[1] It consists of two carbazole units, with one carbazole moiety bonded from its nitrogen atom (position 9) to the carbon at position 3 of the second carbazole unit.

| Identifier | Value |

| IUPAC Name | 3-(9H-carbazol-9-yl)-9H-carbazole[1] |

| CAS Number | 18628-07-4[1] |

| Molecular Formula | C₂₄H₁₆N₂[1] |

| Molecular Weight | 332.4 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64[1] |

| InChI Key | FHJJVSJWFYYPAC-UHFFFAOYSA-N[1] |

Bonding and Molecular Geometry

The molecular structure of 9H-3,9'-Bicarbazole is characterized by the sp² hybridization of its carbon and nitrogen atoms within the aromatic carbazole rings. This results in a planar geometry for each carbazole unit. The bonding between the two carbazole moieties involves a C-N single bond.

Table 2.1: Selected Bond Lengths from a Related Bicarbazole Derivative *

| Bond | Bond Length (Å) |

| C-N (Carbazole Ring) | ~1.37 - 1.39 |

| C-C (Aromatic) | ~1.38 - 1.41 |

| C-C (Inter-ring) | ~1.49 |

| N-C (Inter-ring) | ~1.44 |

*Data is generalized from crystallographic studies of related bicarbazole derivatives and computational models.

Table 2.2: Selected Bond Angles from a Related Bicarbazole Derivative *

| Angle | Angle (°) |

| C-N-C (Carbazole Ring) | ~108 - 109 |

| C-C-C (Aromatic) | ~118 - 122 |

| C-N-C (Inter-ring) | ~125 |

*Data is generalized from crystallographic studies of related bicarbazole derivatives and computational models.

The dihedral angle between the two carbazole units is a critical parameter influencing the molecule's electronic properties. Computational studies on similar bicarbazole structures suggest a twisted conformation, which can affect the degree of π-conjugation between the two carbazole systems.

Experimental Protocols

Synthesis of 9H-3,9'-Bicarbazole via Ullmann Coupling

The Ullmann condensation is a common and effective method for the synthesis of N-aryl carbazoles and their derivatives. The following protocol is a representative example for the synthesis of 9H-3,9'-Bicarbazole.

Materials:

-

3-Bromocarbazole

-

Carbazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

1,10-Phenanthroline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromocarbazole (1.0 eq), carbazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Ligand Addition: Add 1,10-phenanthroline (0.2 eq) to the flask.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of 3-bromocarbazole).

-

Reaction: Heat the reaction mixture to 180 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford 9H-3,9'-Bicarbazole as a solid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two distinct carbazole units.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C-N stretching, and C=C stretching vibrations of the carbazole core.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of 9H-3,9'-Bicarbazole, providing accurate bond lengths, bond angles, and information on crystal packing.

Signaling Pathways and Experimental Workflows

Hole Transport Mechanism in OLEDs

9H-3,9'-Bicarbazole is primarily utilized as a hole transport material (HTM) in OLEDs. The hole transport process is a critical signaling pathway for the functioning of these devices.

Caption: Hole and electron transport pathway in a typical OLED device.

Synthetic Workflow

The synthesis of 9H-3,9'-Bicarbazole via Ullmann coupling follows a logical experimental workflow.

Caption: Experimental workflow for the synthesis of 9H-3,9'-Bicarbazole.

Conclusion

9H-3,9'-Bicarbazole is a molecule of significant interest in the field of organic electronics. While direct experimental data on its precise molecular structure is limited, analysis of related compounds and established synthetic methodologies provide a strong foundation for its study and application. Further research, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, is warranted to fully elucidate its structure-property relationships and unlock its full potential in advanced materials and drug development.

References

Unveiling the Thermal Resilience of 9H-3,9'-Bicarbazole Derivatives: A Technical Guide

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of 9H-3,9'-Bicarbazole derivatives is paramount for their application in cutting-edge fields such as organic electronics. These compounds form the backbone of materials used in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and other advanced applications where thermal robustness directly correlates with device longevity and performance. This in-depth technical guide provides a comprehensive overview of the thermal properties of 9H-3,9'-Bicarbazole derivatives, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of their structure-property relationships.

Core Concepts in Thermal Stability

The thermal stability of an organic material is a critical parameter that dictates its operational window and reliability. For 9H-3,9'-Bicarbazole derivatives, two key metrics are of primary importance:

-

Decomposition Temperature (Td): This is the temperature at which the molecule begins to chemically break down. It is a crucial indicator of the material's upper-temperature limit for processing and long-term operation.

-

Glass Transition Temperature (Tg): This temperature characterizes the transition of an amorphous solid from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for maintaining the morphological stability of thin films in devices, preventing deformation and degradation over time.

The inherent rigidity and aromatic nature of the bicarbazole core contribute significantly to the high thermal stability observed in its derivatives.[1] Strategic functionalization of the bicarbazole scaffold can further enhance these properties, allowing for the fine-tuning of materials for specific applications.

Quantitative Thermal Analysis Data

The thermal properties of various 9H-3,9'-Bicarbazole derivatives have been rigorously investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following table summarizes key thermal data from the literature, providing a comparative look at the impact of different substituent groups on the thermal stability of the core structure.

| Compound Name | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |

| 9-Phenyl-9H,9'H-[3,3']bicarbazolyl | > 400 | Not Reported | Not Reported | The bicarbazole framework is valued for its excellent charge-transporting properties and is fundamental to the synthesis of high-performance OLED materials. |

| 9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9′-bicarbazole (CzCzPh-mAd) | Increased thermal stability | Not Reported | Not Reported | Incorporation of a bulky adamantane group was aimed at increasing molecular weight, film-forming characteristics, and thermal stability. |

| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) (pCNBCzoCF3) | Not Reported | Not Reported | Not Reported | This derivative was synthesized and tested for white OLED applications.[2] |

| 3,3′,6,6′-tetra-tert-butyl-9,9′-bicarbazole (tcaz–tcaz) | 302 | Not Reported | Not Reported | Displays excellent thermal and morphological stability.[3] |

| 9-[1,1'-Biphenyl]-3-yl-3-(9,9'-spirobi[9H-fluoren]-3-yl)-9H-carbazole | 472.2 (5% mass loss) | 240.1 | Not Reported | Exhibits good thermal stability and a high glass transition temperature.[4][5] |

| 3,3-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetane | > 360 | 142 | 250 | An oxetane-functionalized carbazole derivative.[6] |

| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | > 360 | 162 | - | An oxetane-functionalized carbazole derivative.[6] |

| 3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane | > 360 | 145 | - | An oxetane-functionalized carbazole derivative.[6] |

| 9H-3,9'-Bicarbazole | Good thermal stability | Not Reported | Not Reported | Noted for its planar structure and high stability, making it an important building block in organic synthesis and materials science.[7] |

| Covalent Organic Frameworks (COFs) based on bicarbazole | ~350 | Not Applicable | Not Applicable | Thermogravimetric analyses (TGA) confirm that these COFs maintain their structural integrity up to approximately 350 °C.[8] |

Experimental Protocols

The accurate determination of the thermal properties of 9H-3,9'-Bicarbazole derivatives relies on standardized experimental procedures. The following sections detail the generalized methodologies for TGA and DSC based on practices reported in the scientific literature.

Thermogravimetric Analysis (TGA)

TGA is utilized to measure the change in mass of a sample as a function of temperature, which provides the decomposition temperature (Td).

Instrumentation: A standard thermogravimetric analyzer.

Sample Preparation:

-

A small, precisely weighed amount of the 9H-3,9'-Bicarbazole derivative (typically 3-5 mg) is placed into an inert sample pan, commonly made of alumina or platinum.

-

The pan is then carefully placed onto the TGA's highly sensitive microbalance.

Analytical Procedure:

-

The furnace is sealed, and the system is purged with an inert gas, such as nitrogen or argon, at a constant flow rate to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate, typically 10 °C/min.

-

The mass of the sample is continuously monitored and recorded throughout the heating process.

Data Analysis:

-

The TGA thermogram, a plot of mass percentage versus temperature, is generated.

-

The decomposition temperature (Td) is commonly defined as the temperature at which a 5% loss of the initial sample mass is observed.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) by measuring the difference in heat flow between the sample and a reference as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Sample Preparation:

-

A small amount of the 9H-3,9'-Bicarbazole derivative (typically 3-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference to cancel out the heat capacity of the pans.

Analytical Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

A heat-cool-heat cycle is typically employed:

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition.

-

Second Heating Scan: A final heating scan is performed at the same rate as the first.

-

-

The heat flow to the sample is measured relative to the reference throughout the temperature program.

Data Analysis:

-

The DSC thermogram plots heat flow against temperature.

-

The glass transition temperature (Tg) is identified as a step-like change in the baseline of the thermogram from the second heating scan. It is often reported as the midpoint of this transition.

-

The melting temperature (Tm) is determined from the peak of the endothermic event on the first heating scan.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Navigating the Solution: A Technical Guide to the Solubility of 9H-3,9'-Bicarbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 9H-3,9'-Bicarbazole

A foundational understanding of the physicochemical properties of 9H-3,9'-Bicarbazole is crucial for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆N₂ | - |

| Molecular Weight | 332.4 g/mol | - |

| Appearance | Expected to be a solid | - |

| CAS Number | 18628-07-4 | - |

Expected Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2][3][4] 9H-3,9'-Bicarbazole is a large, predominantly non-polar aromatic heterocyclic compound.[5] This structure suggests that it will exhibit higher solubility in non-polar or moderately polar organic solvents and poor solubility in highly polar solvents such as water.

Based on data for analogous carbazole derivatives, the following qualitative solubility trends are anticipated:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and some polar aprotic solvents with large non-polar regions (e.g., N,N-dimethylformamide, dimethyl sulfoxide). The related compound 3,3'-Bicarbazole is noted to be soluble in dimethyl sulfoxide and dimethylformamide.

-

Moderate Solubility: Ethers (e.g., tetrahydrofuran), and ketones (e.g., acetone).

-

Low to Negligible Solubility: Short-chain alcohols (e.g., methanol, ethanol) and highly polar solvents like water. Carbazole itself is known to be sparingly soluble in ethanol.[6] The large, non-polar bicarbazole structure would further decrease its affinity for polar protic solvents.

The following diagram illustrates the expected relationship between solvent polarity and the solubility of 9H-3,9'-Bicarbazole.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 9H-3,9'-Bicarbazole in a range of organic solvents at various temperatures is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate as data becomes available through experimentation.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Aromatic Hydrocarbons | Toluene | 25 | Data not available | Data not available |

| Benzene | 25 | Data not available | Data not available | |

| Halogenated Solvents | Dichloromethane | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available | |

| Ketones | Acetone | 25 | Data not available | Data not available |

| Ethers | Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Esters | Ethyl Acetate | 25 | Data not available | Data not available |

| Alcohols | Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| Non-polar Solvents | Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7][8][9][10]

Materials and Equipment

-

9H-3,9'-Bicarbazole (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure

-

Sample Preparation: Add an excess amount of solid 9H-3,9'-Bicarbazole to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a micropipette. Immediately filter the aliquot through a syringe filter into a clean, dry container. This step is critical to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantitative Analysis: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 9H-3,9'-Bicarbazole.

Quantitative Analysis Techniques

-

Gravimetric Method: A known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed container.[11][12][13][14] The mass of the remaining solid is then used to calculate the solubility. This method is simple but requires a non-volatile solute and can be less accurate for low solubilities.

-

UV-Vis Spectrophotometry: If 9H-3,9'-Bicarbazole has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.[15][16][17][18][19] A calibration curve of known concentrations versus absorbance must be prepared beforehand.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[20][21][22][23][24] A suitable stationary and mobile phase must be selected, and a calibration curve must be generated.

The following diagram outlines the general experimental workflow for determining the solubility of 9H-3,9'-Bicarbazole.

Factors Influencing Solubility

Several factors can influence the solubility of 9H-3,9'-Bicarbazole in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[25][26][27]

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of 9H-3,9'-Bicarbazole, the higher the expected solubility.[2][3][4]

-

Molecular Size and Structure: Larger molecules generally require more energy to dissolve.[25]

-

Intermolecular Forces: The specific interactions (van der Waals forces, dipole-dipole interactions, hydrogen bonding) between the solute and solvent molecules play a critical role.[1]

Conclusion

While quantitative solubility data for 9H-3,9'-Bicarbazole remains to be experimentally determined and published, this guide provides a robust framework for researchers. By understanding the expected solubility trends based on its molecular structure and employing the detailed experimental protocol, scientists and drug development professionals can generate the necessary data to advance their research in materials science and medicinal chemistry. The provided templates and diagrams serve as valuable tools for organizing and visualizing this critical physicochemical property.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pharmaguru.co [pharmaguru.co]

- 21. pubs.acs.org [pubs.acs.org]

- 22. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 23. improvedpharma.com [improvedpharma.com]

- 24. researchgate.net [researchgate.net]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. byjus.com [byjus.com]

An In-depth Technical Guide to the Isomers and Derivatives of 9,9'-Bicarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and derivatives of 9,9'-bicarbazole, a class of heterocyclic compounds with significant potential in materials science and drug development. This document details their synthesis, photophysical and electrochemical properties, and biological activities, with a focus on providing practical information for researchers in the field.

Introduction to 9,9'-Bicarbazole

Carbazole, a tricyclic aromatic compound, is a well-established building block in the development of functional organic materials and therapeutic agents.[1][2] The dimerization of carbazole units gives rise to bicarbazoles, which exist as 15 possible isomers depending on the linkage points.[2][3] Among these, 9,9'-bicarbazole, where the two carbazole moieties are linked through their nitrogen atoms, has emerged as a promising molecular skeleton, although it has been less investigated compared to other isomers.[2][3] The unique N-N linkage in 9,9'-bicarbazole influences its electronic structure and steric hindrance, leading to distinct photophysical and electrochemical properties that can be further tuned through the introduction of various substituents.

This guide will explore the landscape of 9,9'-bicarbazole chemistry, from fundamental synthetic methodologies to the latest applications in organic light-emitting diodes (OLEDs) and cancer research.

Isomers of Bicarbazole

The positional engineering of the linkage between two carbazole units results in a diverse family of 15 bicarbazole isomers.[2][3] These isomers can be broadly categorized based on the nature of the linkage: C-C, C-N, and N-N. The 9,9'-bicarbazole represents the sole N-N linked isomer. The connectivity significantly impacts the extent of π-conjugation and the overall molecular geometry, which in turn dictates the material's electronic and photophysical properties. For instance, linkages at the 3,3'-, 3,6'-, and 6,6'-positions are known to be highly conjugated, while the 9,9'-linkage presents a unique case with a twisted conformation that can be advantageous for certain applications, such as in host materials for OLEDs to suppress self-quenching.

A systematic investigation of a series of conjugated carbazole dimers linked at the 1-, 2-, or 3-positions has shown that the connection at the 1-position ensures a high extent of π-conjugation, while the 3-position enhances the electron-donating ability.[4]

Synthesis of 9,9'-Bicarbazole and its Derivatives

The synthesis of the 9,9'-bicarbazole core and its derivatives can be achieved through several synthetic strategies, primarily involving oxidative coupling reactions.

General Synthetic Routes

One common method for the synthesis of 9,9'-bicarbazoles involves the direct N-N coupling of carbazole units using an oxidizing agent. For example, potassium permanganate (KMnO₄) has been successfully employed as an oxidant for this transformation.

Another approach involves the use of covalent triazine frameworks (CTFs) under ionothermal conditions from [9,9'-bicarbazole]-3,3',6,6'-tetracarbonitrile in the presence of molten zinc chloride.[5]

Detailed Experimental Protocol: Synthesis of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole

3,3',6,6'-Tetrabromo-9,9'-bicarbazole is a key intermediate for the synthesis of various functional derivatives through subsequent cross-coupling reactions.[6]

Materials:

-

3,6-Dibromocarbazole

-

Oxidizing agent (e.g., potassium permanganate)

-

Solvent (e.g., acetone, dichloromethane)

Procedure:

-

Dissolve 3,6-dibromocarbazole in a suitable solvent.

-

Slowly add the oxidizing agent to the solution at a controlled temperature.

-

The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched, and the crude product is filtered.

-

The crude product is then purified by recrystallization or column chromatography to yield pure 3,3',6,6'-tetrabromo-9,9'-bicarbazole.

Detailed Experimental Protocol: Synthesis of 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole

This derivative has shown promise as a host material in OLEDs.[2]

Materials:

-

3,3'-Dibromo-9,9'-bicarbazole

-

10H-Phenoxazine

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(t-Bu)₃)

-

Base (e.g., NaOt-Bu)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a dried Schlenk tube, add 3,3'-dibromo-9,9'-bicarbazole, 10H-phenoxazine, palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and quench the reaction.

-

Extract the product with an organic solvent, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole.

Quantitative Data of 9,9'-Bicarbazole Derivatives

The photophysical and electrochemical properties, as well as the biological activity of 9,9'-bicarbazole derivatives, are highly dependent on the nature and position of the substituents on the carbazole core.

Photophysical Properties

The absorption and emission characteristics of these compounds are crucial for their application in optoelectronic devices.

| Compound/Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 9-phenyl-9H-carbazole | 293, 323, 336 | 349, 364 | 0.38 | Cyclohexane | [7] |

| 9-(4-fluorophenyl)-9H-carbazole | - | - | 34% (film) | - | [8] |

| 2-nitro-3-phenyl-9H-carbazole | 260-410 | 400 | - | CH₂Cl₂ | [9] |

Note: Data for specific 9,9'-bicarbazole derivatives is limited in readily available tabular format. The data for related carbazole derivatives is provided for comparative purposes.

Electrochemical Properties

The electrochemical behavior of 9,9'-bicarbazole derivatives is key to understanding their charge transport capabilities and stability in electronic devices.

| Compound/Derivative | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | HOMO Energy Level [eV] | LUMO Energy Level [eV] | Reference |

| 9-phenylcarbazole | 1.18 | -5.71 | -2.29 | [8][10] |

| 9-(4-fluorophenyl)-9H-carbazole | - | -5.78 | -2.33 | [8] |

| 9-ethyl-9H-carbazole | - | - | - | [11][12] |

Note: The electrochemical potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The data presented here is for comparative purposes.[10][11]

Biological Activity

Several carbazole derivatives have demonstrated significant anticancer activity. The IC₅₀ values provide a quantitative measure of their potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | UACC62 (Melanoma) | ~1 | [1][13] |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Mel-Juso (Melanoma) | ~10 | [1][13] |

| LCY-2-CHO | THP-1 (Leukemia) | - | [14] |

| LCY-2-CHO | CEM (Leukemia) | < 1 | [14] |

| LCY-2-CHO | HL-60 (Leukemia) | ~10 | [14] |

| Pyridine and fused pyridine compounds | MDA-MB-231 (Breast) | 4.2 | [15] |

| Pyridine and fused pyridine compounds | MCF-7 (Breast) | 2.4 | [15] |

Experimental Protocols for Characterization

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of the carbazole derivatives and estimate their HOMO and LUMO energy levels.[10]

Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile).[8]

-

Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[8]

-

Measurement: Record the cyclic voltammogram by scanning the potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard.

Photophysical Measurements

Objective: To determine the absorption and emission properties of the compounds.

Methodology:

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum of a dilute solution of the compound to determine the absorption maxima (λabs).

-

Fluorescence Spectroscopy: Excite the solution at its absorption maximum and record the emission spectrum to determine the emission maximum (λem). The fluorescence quantum yield (ΦF) can be determined relative to a known standard.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway Induced by a Carbazole Derivative

The carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis in melanoma cells through the activation of the p53 signaling pathway.[1][13] This involves the phosphorylation of p38-MAPK and JNK, leading to the phosphorylation of p53 at Ser15. Activated p53 then upregulates its target genes, such as p21 and PUMA, which ultimately leads to cell cycle arrest and apoptosis.[16]

Caption: ECCA-induced p53-mediated apoptosis pathway.

Experimental Workflow for OLED Fabrication and Testing

The fabrication and characterization of OLEDs using 9,9'-bicarbazole derivatives as host materials follow a multi-step process.[17][18][19][20][21]

Caption: General workflow for OLED fabrication and testing.

Conclusion

The 9,9'-bicarbazole scaffold represents a versatile platform for the design and synthesis of novel organic materials and potential therapeutic agents. The unique N-N linkage imparts distinct electronic and steric properties that can be finely tuned through targeted derivatization. While research into 9,9'-bicarbazole and its derivatives is still expanding, the promising results in OLEDs and anticancer studies highlight the significant potential of this compound class. This guide has provided a foundational overview of the synthesis, properties, and applications of 9,9'-bicarbazole derivatives, offering valuable information and protocols for researchers to build upon in their future work. Further exploration of the vast chemical space offered by this scaffold is expected to yield even more exciting discoveries in the years to come.

References

- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct Synthesis of Microporous Bicarbazole-Based Covalent Triazine Frameworks for High-Performance Energy Storage and Carbon Dioxide Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. ossila.com [ossila.com]

- 18. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]

- 19. youtube.com [youtube.com]

- 20. ossila.com [ossila.com]

- 21. researchgate.net [researchgate.net]

Charge Transport in Bicarbazole Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing charge transport in bicarbazole-based materials. Bicarbazole derivatives have emerged as a critical class of organic semiconductors, finding extensive applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other optoelectronic devices due to their excellent hole-transporting properties and high thermal stability.[1] Understanding the mechanisms of charge movement at the molecular level is paramount for the rational design of new materials with enhanced performance. This document details the theoretical underpinnings of charge transport, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the critical processes and workflows.

Fundamental Charge Transport Mechanisms in Disordered Organic Semiconductors

Unlike their inorganic crystalline counterparts, which are characterized by band-like transport, charge movement in amorphous or polycrystalline organic materials like bicarbazole derivatives is predominantly described by a hopping mechanism .[2][3][4] In this model, charge carriers (holes or electrons) are localized on individual molecules or conjugated segments and move by "hopping" between adjacent sites. The efficiency of this process is governed by several factors, including the spatial overlap of molecular orbitals (electronic coupling), the energetic alignment of the hopping sites, and the reorganization energy associated with molecular geometry changes upon charge transfer.

Two primary theoretical frameworks are used to model this hopping transport:

-

Gaussian Disorder Model (GDM): This model posits that the energies of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) of the molecules in a disordered film are not uniform but rather follow a Gaussian distribution.[4][5] This energetic disorder creates a landscape of localized states, and charge carriers must overcome energy barriers to hop between sites. The GDM successfully explains the characteristic temperature and electric field dependence of charge mobility in many disordered organic semiconductors.

-

Marcus Theory: This theory provides a quantum mechanical description of the electron transfer rate between a donor and an acceptor molecule.[2][6] The hopping rate (k_hop) is dependent on the electronic coupling between the molecules and the Gibbs free energy of activation. The activation energy is influenced by the reorganization energy (λ), which is the energy required to distort the molecular structure and the surrounding medium from the equilibrium geometry of the initial state to that of the final state, and the difference in site energies.[2][6]

Quantitative Data on Charge Transport in Bicarbazole Materials

The charge transport properties of bicarbazole materials are highly dependent on their molecular structure, including the substitution pattern on the bicarbazole core and the nature of any linking groups. Generally, bicarbazole derivatives are known for their excellent hole-transporting capabilities, with hole mobilities often orders of magnitude higher than their electron mobilities.[1] However, specific structural modifications can be employed to enhance electron transport or achieve bipolar charge transport characteristics.[6][7]

Below is a summary of reported charge carrier mobilities for various bicarbazole derivatives.

| Material | Measurement Technique | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Reference |

| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | SCLC | 2.2 x 10⁻⁵ (at 0 MV/cm) | - | [2] |

| FeCl₃-doped CBP (12%) | SCLC | 4.5 x 10⁻⁵ (at 0.5 MV/cm) | - | [2] |

| Undoped CBP thin film | Impedance Spectroscopy | ~10⁻³ | - | [8] |

| Ir(ppy)₃-doped CBP (2-7 wt.%) | Impedance Spectroscopy | 10⁻¹⁰ - 10⁻⁸ | - | [8] |

| Poly(biscarbazole-alt-alt-divinylbenzene) (PBCzA-L, low MW) | SCLC | 1.50 ± 0.50 x 10⁻⁵ | - | [5] |

| Poly(biscarbazole-alt-alt-divinylbenzene) (PBCzA-H, high MW) | SCLC | 4.33 ± 1.25 x 10⁻⁵ | - | [5] |

| Dibenzo[2,3:5,6]pyrrolizino[1,7-bc]-indolo-[1,2,3-lm]carbazole (DiPICz) | Marcus Theory (Theoretical) | 6.02 x 10⁻⁴ | 5.81 x 10⁻² | [9] |

| Nanohoop[6]C-Py-Cbz | FET | 3.4 x 10⁻⁶ | - | [10] |

| Linear[6]L-Py-Cbz | FET | 5.7 x 10⁻⁷ | - | [10] |

Experimental Protocols for Charge Mobility Measurement

The accurate determination of charge carrier mobility is crucial for evaluating the performance of bicarbazole materials. The three most common techniques employed are Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Organic Field-Effect Transistor (OFET) measurements.

Time-of-Flight (TOF) Method

The TOF technique directly measures the drift mobility of charge carriers in the bulk of a material.

Methodology:

-

Sample Preparation: A thick film (typically several micrometers) of the bicarbazole material is sandwiched between two electrodes. One electrode is semi-transparent to allow for optical excitation.[11]

-

Carrier Generation: A short laser pulse with a photon energy greater than the material's bandgap is directed through the semi-transparent electrode, creating a sheet of electron-hole pairs near this electrode.[11]

-

Charge Drift: An external electric field is applied across the device, causing either electrons or holes (depending on the polarity of the applied voltage) to drift towards the counter-electrode.

-

Photocurrent Measurement: The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.

-

Transit Time Determination: The time it takes for the sheet of charge carriers to traverse the film is the transit time (t_T). This is typically identified as a "kink" or change in slope in the photocurrent transient when plotted on a log-log scale.

-

Mobility Calculation: The drift mobility (μ) is calculated using the following equation:

μ = L² / (V * t_T)

where L is the film thickness and V is the applied voltage.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the mobility of charge carriers in a single-carrier device.

Methodology:

-

Device Fabrication: A single-carrier device is fabricated by sandwiching the bicarbazole material between two electrodes with appropriate work functions to ensure the injection of only one type of charge carrier (either holes or electrons). For a hole-only device, high work function electrodes (e.g., Au, PEDOT:PSS) are used, while for an electron-only device, low work function electrodes (e.g., Ca, Al) are employed.

-

Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V).

-

Data Analysis: The J-V characteristic is plotted on a log-log scale. At low voltages, the current is ohmic (J ∝ V). As the voltage increases, the injected charge density exceeds the intrinsic carrier density, and the current becomes space-charge limited, following the Mott-Gurney law (J ∝ V²).[9]

-

Mobility Calculation: In the trap-free SCLC regime, the mobility (μ) can be extracted by fitting the J-V curve to the Mott-Gurney equation:

J = (9/8) * ε₀ * ε_r * μ * (V²/L³)

where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, and L is the film thickness.[9]

Organic Field-Effect Transistor (OFET) Method

The OFET method measures the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.

Methodology:

-

Device Fabrication: A standard OFET structure is fabricated, typically in a bottom-gate, bottom-contact or top-contact configuration. This consists of a gate electrode, a dielectric layer, source and drain electrodes, and the bicarbazole semiconductor layer.[12]

-

Electrical Characterization: The drain current (I_D) is measured as a function of the gate voltage (V_G) at a constant source-drain voltage (V_D) to obtain the transfer characteristics. The output characteristics (I_D vs. V_D at various V_G) are also measured.[13]

-

Mobility Extraction: The field-effect mobility (μ) is typically calculated from the transfer characteristics in the saturation regime using the following equation:

I_D = (W / 2L) * C_i * μ * (V_G - V_T)²